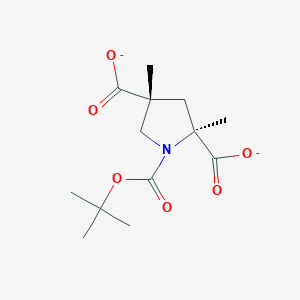![molecular formula C11H7N3 B14761982 Pyrido[4,3-C]cinnoline CAS No. 230-19-3](/img/structure/B14761982.png)
Pyrido[4,3-C]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[4,3-C]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-C]cinnoline can be achieved through several methods. One common approach involves the base-catalyzed condensation of 2-amino-2’-nitrobiaryls. This method typically involves a sequence of reactions, including Suzuki coupling, base-catalyzed cyclization, and deoxygenation . Another method involves the Widman-Stoermer cinnoline synthesis, which includes a one-pot diazotization/cyclization sequence of 4-propenyl-3-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[4,3-C]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diisopropyl azodicarboxylate, phenyliodine (III) diacetate, and trifluoroacetic acid . These reagents facilitate various transformations, such as C-H functionalization and oxidative N-arylation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can yield pyrido[3,2-c]cinnoline derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[4,3-C]cinnoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives have shown promise in antiviral activity and as kinase inhibitors for cancer treatment
Wirkmechanismus
The mechanism of action of Pyrido[4,3-C]cinnoline involves its interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors by competing with ATP at the active site of the enzyme, thereby inhibiting cell growth and proliferation . Other derivatives may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrido[4,3-C]cinnoline can be compared with other similar compounds, such as:
Dibenzo[c,h]cinnoline: Known for its topoisomerase-I targeting activity and cytotoxic effects.
Isoquino[4,3-c]cinnoline: Exhibits potent biological activities, including anticancer properties.
Pyrazolo[4,3-c]cinnoline: Shows potential anti-inflammatory and antibacterial activities.
11H-pyrido[3,24,5]pyrrolo[3,2-c]cinnoline: Identified as an anticancer agent.
This compound is unique due to its specific ring structure and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
230-19-3 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
pyrido[4,3-c]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)14-13-10/h1-7H |
InChI-Schlüssel |
YQFKLKIIWYNJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)



![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)


![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

